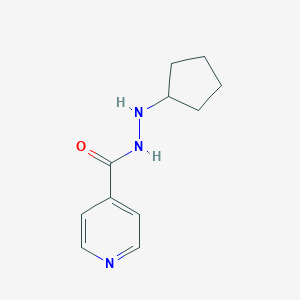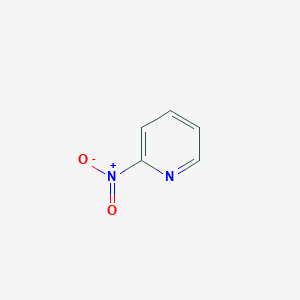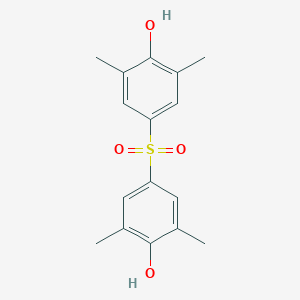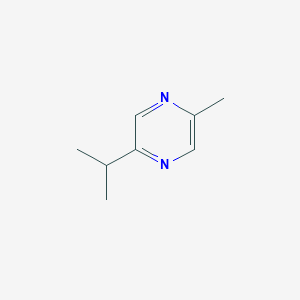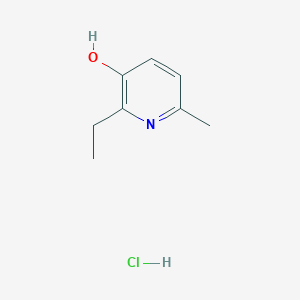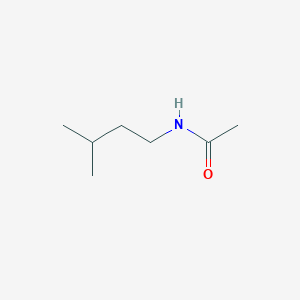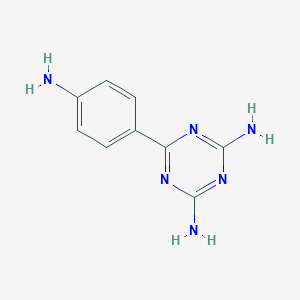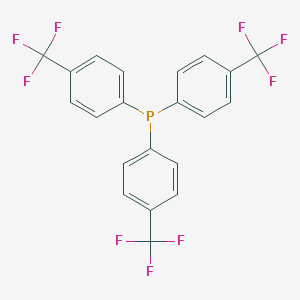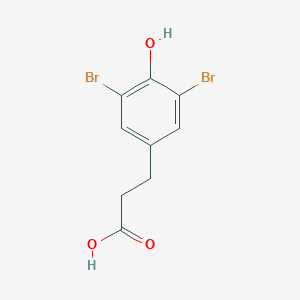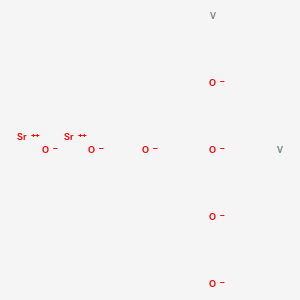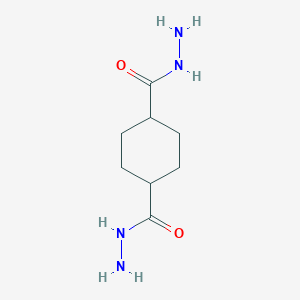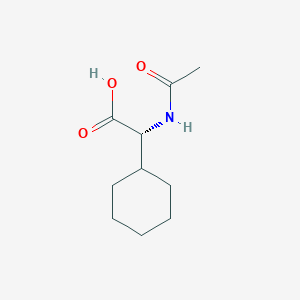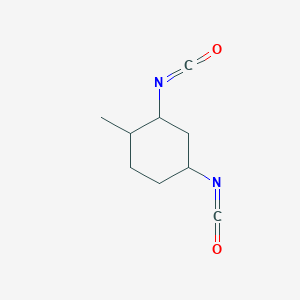
2,4-Diisocyanato-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diisocyanato-1-methylcyclohexane (HMDI) is an organic compound with the chemical formula C9H12N2O2. It is a colorless liquid that is used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. HMDI is also used in scientific research as a crosslinking agent and a building block for the synthesis of new materials.
Wissenschaftliche Forschungsanwendungen
2,4-Diisocyanato-1-methylcyclohexane is widely used in scientific research as a crosslinking agent for the synthesis of new materials. It can react with a variety of functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds and create three-dimensional networks. 2,4-Diisocyanato-1-methylcyclohexane-based materials have been used in various applications, including drug delivery, tissue engineering, and sensors. 2,4-Diisocyanato-1-methylcyclohexane can also be used as a building block for the synthesis of polyurethane-based materials with tailored properties.
Wirkmechanismus
The mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane involves the formation of covalent bonds with functional groups in the target molecules. The isocyanate groups in 2,4-Diisocyanato-1-methylcyclohexane react with nucleophilic groups such as hydroxyl, carboxyl, and amino groups to form urethane or urea linkages. The reaction is typically catalyzed by a base or an acid catalyst. The crosslinking reaction can occur at room temperature or under mild heating conditions.
Biochemische Und Physiologische Effekte
2,4-Diisocyanato-1-methylcyclohexane is a highly reactive compound that can cause skin and respiratory irritation, as well as sensitization and allergic reactions in some individuals. Therefore, it should be handled with care and proper protective equipment. 2,4-Diisocyanato-1-methylcyclohexane has not been extensively studied for its biochemical and physiological effects, but it is known to react with biological molecules such as proteins and nucleic acids. The toxicity and biocompatibility of 2,4-Diisocyanato-1-methylcyclohexane-based materials depend on the specific application and the chemical structure of the material.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Diisocyanato-1-methylcyclohexane has several advantages as a crosslinking agent for lab experiments. It is a versatile and efficient crosslinker that can react with a variety of functional groups. It is also commercially available and relatively inexpensive. However, 2,4-Diisocyanato-1-methylcyclohexane has some limitations as well. It is a highly reactive and toxic compound that requires careful handling and disposal. It can also cause unwanted side reactions or interfere with the biological activity of the target molecules.
Zukünftige Richtungen
There are several future directions for research on 2,4-Diisocyanato-1-methylcyclohexane and its applications. One direction is to develop new 2,4-Diisocyanato-1-methylcyclohexane-based materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensors. Another direction is to study the biocompatibility and toxicity of 2,4-Diisocyanato-1-methylcyclohexane-based materials in more detail, especially in vivo. Furthermore, the mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane and its derivatives can be further elucidated to improve the efficiency and selectivity of the crosslinking reaction. Overall, 2,4-Diisocyanato-1-methylcyclohexane is a promising compound with a wide range of applications in scientific research and industrial production.
Synthesemethoden
2,4-Diisocyanato-1-methylcyclohexane can be synthesized by reacting 2,4-toluene diisocyanate with 1-methylcyclohexene in the presence of a catalyst such as stannous octoate. The reaction proceeds via a Diels-Alder cycloaddition mechanism to form 2,4-Diisocyanato-1-methylcyclohexane as the main product. The purity of 2,4-Diisocyanato-1-methylcyclohexane can be improved by distillation and recrystallization.
Eigenschaften
CAS-Nummer |
10581-16-5 |
|---|---|
Produktname |
2,4-Diisocyanato-1-methylcyclohexane |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
2,4-diisocyanato-1-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
InChI-Schlüssel |
VZDIRINETBAVAV-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1N=C=O)N=C=O |
Kanonische SMILES |
CC1CCC(CC1N=C=O)N=C=O |
Andere CAS-Nummern |
10581-16-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



